molecular formula C16H22N2O4S B2669377 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1396766-10-1

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2669377
CAS No.: 1396766-10-1
M. Wt: 338.42
InChI Key: NBHVNGGMWQNPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. Its core structure incorporates both a methoxyphenyl group and a methylpyrrole moiety, which are pharmacophores of interest in medicinal chemistry. Compounds featuring similar structural elements are often investigated for their potential biological activity and as key intermediates in organic synthesis. Researchers can utilize this compound in various in vitro assays to explore its physicochemical properties, receptor binding affinity, and enzyme inhibition potential. The precise mechanism of action and specific research applications for this compound are compound-specific and require empirical determination by the research scientist. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Ensure proper safety protocols and handling procedures are followed when working with this chemical.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-18-10-3-4-15(18)16(19)12-17-23(20,21)11-9-13-5-7-14(22-2)8-6-13/h3-8,10,16-17,19H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHVNGGMWQNPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound with potential biological activity due to its unique structural features. This compound contains a sulfonamide group, a hydroxyethyl moiety, and a pyrrole ring, which are known to interact with various biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H22N2O4S
Molecular Weight 342.43 g/mol
CAS Number Not available in the provided sources

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The sulfonamide group is known to engage in hydrogen bonding with active site residues, while the aromatic moieties can participate in π-π stacking interactions, potentially modulating the activity of target proteins.

Pharmacological Profile

Research indicates that compounds containing sulfonamide structures often exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by inhibiting bacterial folate synthesis.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through modulation of immune responses.
  • Antitumor Potential : Some studies suggest that similar compounds may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds. For instance:

  • Antitumor Studies : A study on related pyrrole-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Nephroprotective Effects : Research has indicated that compounds with similar structural motifs may protect against nephrotoxicity induced by chemotherapeutic agents like cisplatin, enhancing their therapeutic index without compromising antitumor efficacy.
  • In Vivo Studies : Animal models have shown that derivatives of sulfonamides can effectively reduce inflammatory markers in conditions such as arthritis, indicating their potential for treating chronic inflammatory diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth through folate synthesis blockade
Anti-inflammatoryReduction in inflammatory cytokines in animal models
AntitumorInduction of apoptosis in cancer cell lines

Comparative Analysis with Related Compounds

Compound NameMolecular Weight (g/mol)Antimicrobial ActivityAnti-inflammatory Activity
N-(2-hydroxy-2-(1-methyl-pyrrol))342.43ModerateHigh
Sulfamethoxazole253.25HighLow
Celecoxib381.46LowVery High

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibits a range of biological activities that can be leveraged for therapeutic purposes.

Anticancer Properties

Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The sulfonamide moiety may interact with specific enzymes involved in tumor growth, potentially leading to apoptosis in cancer cells. For instance, studies have demonstrated that sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .

Antimicrobial Activity

The compound may possess antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival. Preliminary studies suggest that derivatives of sulfonamides are effective against various bacterial strains, including those resistant to conventional antibiotics .

Neurological Applications

Given the presence of the pyrrole ring, there is potential for neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress. This could make this compound a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFindings
Anticancer Study Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating effective doses .
Antimicrobial Research Showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a role as a novel antimicrobial agent .
Neuroprotection Study Found that similar compounds protect neuronal cells from apoptosis induced by oxidative stress in vitro.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs.
  • Heterocyclic vs. Aromatic Substituents : The 1-methylpyrrole group in the target compound contrasts with purely aromatic substituents in analogs (e.g., 6i, 6d). Pyrroles can enhance solubility and modulate electronic properties compared to methoxy- or fluorophenyl groups .
  • Synthetic Accessibility: Analogs like 6d and 6i are synthesized via Knoevenagel condensation or dehydration, with yields ~50–65%, suggesting feasible scalability for the target compound if similar methods apply .

Physicochemical Properties

  • Melting Points : Sulfonamide analogs exhibit a wide range of melting points (98–178°C), influenced by substituent polarity and crystallinity. The target compound’s hydroxy and pyrrole groups may lower its melting point compared to 6i but increase it relative to 6d .
  • Solubility: The hydroxyethyl group in the target compound and HMDB0033435 likely improves aqueous solubility versus non-polar analogs like 6e (mp 112–114°C, with bis-methoxy substituents) .

Metabolic and Stability Considerations

  • Metabolite Similarities: HMDB0033435 , a hydroxyethyl-4-methoxyphenyl enamide, shares a metabolic pathway likely involving hydroxylation or sulfation.
  • Degradation Pathways : Sulfonamides like 6i and 6d may undergo hydrolysis or oxidation; the target compound’s hydroxyethyl group could facilitate glucuronidation, a common detoxification pathway .

Q & A

Q. What are the key considerations for synthesizing N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, especially regarding protecting groups and reaction conditions?

  • Methodological Answer : Synthesis requires careful selection of protecting groups for reactive sites like the hydroxyl and sulfonamide moieties. For example, tert-butyldimethylsilyl (TBS) groups can protect hydroxyls, while methanesulfonyl groups stabilize sulfonamide intermediates . Reaction conditions (e.g., solvent polarity, temperature) must balance reactivity and stability. In related sulfonamide syntheses, sequential coupling of pyrrole and methoxyphenyl precursors in anhydrous dichloromethane at −40°C to −20°C minimizes side reactions . Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures product integrity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : 1H and 13C NMR are critical for confirming substituent positions. For instance, the methoxy group on the phenyl ring typically appears as a singlet near δ 3.8 ppm, while pyrrole protons resonate between δ 6.5–7.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • UV/Vis and Fluorescence : Useful for probing electronic transitions. For methoxyphenyl derivatives, λmax often occurs near 255 nm due to conjugated π systems . Fluorescence intensity studies can assess environmental effects on excited states .

Q. What crystallographic methods are suitable for determining the three-dimensional structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is the gold standard. Key steps include:
  • Crystal growth via slow evaporation in solvents like methanol/water.
  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Refinement with SHELXL, focusing on anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding networks . For sulfonamides, special attention is needed to resolve S=O bond geometry and torsional angles around the ethyl linker.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this sulfonamide derivative?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in computational models. Strategies include:
  • DFT Optimization : Re-optimize structures using polarizable continuum models (PCM) to account for solvent interactions.
  • Dynamic NMR : Probe temperature-dependent coalescence of signals to identify rotamers or tautomers .
  • Cross-Validation : Compare multiple techniques (e.g., IR, Raman) to validate vibrational modes. For example, sulfonamide S=O stretches (~1350 cm⁻¹ in IR) should align with DFT-predicted frequencies .

Q. What strategies are recommended for analyzing and purifying stereoisomers or impurities in the compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve enantiomers. Monitor purity via UV detection at λmax.
  • Impurity Profiling : LC-MS with electrospray ionization (ESI) identifies low-abundance species. For example, methoxy group demethylation or pyrrole oxidation products may appear as [M+H]+ adducts with m/z shifts .
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/toluene mixtures) to isolate stereoisomers based on solubility differences .

Q. How can molecular modeling be integrated with experimental data to predict the compound's reactivity or interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., sulfonamide-binding enzymes). Align docking poses with SCXRD-derived geometries for accuracy .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze root-mean-square deviation (RMSD) to identify flexible regions (e.g., the hydroxyethyl chain) .
  • QM/MM Hybrid Methods : Combine quantum mechanics (for sulfonamide electronic states) and molecular mechanics (for protein dynamics) to study reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.